2-(Tetrahydro-2h-pyran-3-yl)propanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2-(oxan-3-yl)propanoic acid |
InChI |
InChI=1S/C8H14O3/c1-6(8(9)10)7-3-2-4-11-5-7/h6-7H,2-5H2,1H3,(H,9,10) |
InChI Key |
VBCOSQLLYSAPJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCOC1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Tetrahydro 2h Pyran 3 Yl Propanoic Acid
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgslideshare.netamazonaws.comoregonstate.edu For 2-(tetrahydro-2H-pyran-3-yl)propanoic acid, two primary retrosynthetic disconnections can be envisioned.
The first strategic disconnection is at the C-C bond between the propanoic acid side chain and the tetrahydropyran (B127337) ring. This leads to a tetrahydropyran-based nucleophile (or its synthetic equivalent) and an electrophilic propanoate synthon. This approach focuses on the early construction of the tetrahydropyran ring, followed by the introduction of the propanoic acid side chain.
A second, and often more common, approach involves disconnection of the C-O bond within the tetrahydropyran ring. This strategy points towards an acyclic precursor containing both the propanoic acid moiety (or a precursor) and a hydroxyl group, which can then undergo an intramolecular cyclization to form the tetrahydropyran ring. This latter strategy is often favored as it allows for the stereochemistry of the side chain to be set prior to cyclization, which can then influence the stereochemical outcome of the ring formation.
Enantioselective Synthesis Approaches to this compound
The presence of a stereocenter at the alpha-position of the propanoic acid necessitates the use of enantioselective synthetic methods to obtain optically pure isomers. Several key strategies are employed for this purpose.
Asymmetric Catalysis in C-C Bond Formation at the Propanoic Acid Stereocenter
Asymmetric catalysis offers a powerful and atom-economical approach to establishing the stereocenter of the propanoic acid. One potential strategy involves the asymmetric conjugate addition of a nucleophile to an α,β-unsaturated ester, where the β-substituent is a precursor to the tetrahydropyran ring. Organocatalysis, in particular, has emerged as a robust method for such transformations. rsc.orgresearchgate.netnih.govscispace.com For instance, a chiral amine or squaramide catalyst could be employed to facilitate the enantioselective Michael addition of a carbon nucleophile to an acrylate (B77674) derivative bearing a latent tetrahydropyran precursor.
Table 1: Representative Organocatalysts for Asymmetric Michael Additions
| Catalyst Type | Example Catalyst | Typical Substrates | Typical Enantioselectivity (ee) |
| Chiral Amine | Proline derivatives | α,β-Unsaturated aldehydes/ketones | 80-99% |
| Squaramide | Quinine-derived squaramide | Nitroalkenes, α,β-unsaturated esters | 90-99% |
| Phosphoric Acid | BINOL-derived phosphoric acids | Imines, α,β-unsaturated ketones | 85-99% |
While direct application to this compound is not extensively documented, the principles of asymmetric Michael additions provide a clear pathway for its enantioselective synthesis.
Chiral Auxiliary-Mediated Transformations
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are removed. wikipedia.orgnih.govsigmaaldrich.com This is a well-established and reliable method for controlling stereochemistry. In the context of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, could be attached to a propanoic acid precursor. nih.govsigmaaldrich.comspringerprofessional.de The resulting chiral imide or amide can then undergo diastereoselective alkylation with a suitable electrophile containing the tetrahydropyran moiety or a precursor. Subsequent removal of the auxiliary would yield the enantiomerically enriched carboxylic acid.
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Reaction | Cleavage Conditions |
| Evans Oxazolidinones | Aldol, Alkylation | LiOH/H2O2 |
| Pseudoephedrine | Alkylation | Acidic or basic hydrolysis |
| Camphorsultam | Diels-Alder, Alkylation | LiAlH4, hydrolysis |
This method offers high levels of stereocontrol and predictability, making it a valuable strategy for the synthesis of specific enantiomers of the target molecule.
Biocatalytic Routes to Enantiopure this compound
Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild conditions. For the synthesis of enantiopure this compound, several biocatalytic approaches can be envisioned. One such method is the kinetic resolution of a racemic mixture of the acid or its ester derivative using a lipase. The enzyme would selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed acid.
Another powerful biocatalytic strategy is desymmetrization. mdpi.comresearchgate.netnih.gov A prochiral or meso-precursor containing the tetrahydropyran ring could be selectively transformed by an enzyme to introduce the chiral center of the propanoic acid side chain. For instance, an engineered enzyme could catalyze the asymmetric addition to a double bond or the reduction of a ketone on a precursor molecule.
Stereocontrolled Construction of the Tetrahydropyran Ring System
The formation of the tetrahydropyran ring with the desired stereochemistry at the 3-position is a critical aspect of the synthesis. Intramolecular cyclization strategies are predominantly employed for this purpose.
Intramolecular Cyclization Strategies
Intramolecular cyclization of a linear precursor is a common and effective method for constructing the tetrahydropyran ring. rsc.orgcore.ac.ukorganic-chemistry.orgacs.orgrsc.org One of the most widely used methods is the intramolecular oxa-Michael addition. whiterose.ac.uk In this approach, a hydroxy group in an acyclic precursor adds to an α,β-unsaturated ester or ketone in a conjugate fashion. The stereochemistry of the substituents on the acyclic chain can direct the diastereoselectivity of the cyclization, often favoring the formation of a thermodynamically stable chair-like transition state. Organocatalysts can also be employed to promote enantioselective versions of this cyclization. rsc.orgwhiterose.ac.ukrsc.org
Table 3: Comparison of Intramolecular Cyclization Strategies for Tetrahydropyran Synthesis
| Cyclization Strategy | Key Precursor Feature | Typical Catalyst/Reagent | Stereochemical Control |
| Oxa-Michael Addition | Hydroxy α,β-unsaturated ester/ketone | Acid or Base | Substrate-controlled |
| Prins Cyclization | Homoallylic alcohol and aldehyde | Lewis or Brønsted acid | Can be highly diastereoselective |
| Alkoxycyclization | Alkenol | Electrophilic halogen, mercury, or palladium species | High stereocontrol |
Another powerful strategy is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. This reaction proceeds through an oxocarbenium ion intermediate, which is then trapped by the alkene to form the tetrahydropyran ring. The stereochemical outcome of the Prins cyclization can be controlled by the geometry of the alkene and the reaction conditions.
By carefully selecting the appropriate combination of these synthetic methodologies, it is possible to achieve a highly controlled and efficient synthesis of specific stereoisomers of this compound.
Ring-Expansion Methodologies for Tetrahydropyran Formation
While less common than cyclization strategies, ring-expansion methodologies provide an alternative pathway to the tetrahydropyran core. These methods typically involve the conversion of a smaller, pre-existing ring, such as a tetrahydrofuran (B95107) or an oxetane (B1205548), into the six-membered THP ring.
One documented approach involves the synthesis of tetrahydropyrans from all-cis-tetra-substituted tetrahydrofurans that bear an iodomethyl group. acs.orgmagtech.com.cn Through a hydride or H₂-mediated reaction, the five-membered THF ring can undergo expansion to form a tri-substituted tetrahydropyran. acs.orgmagtech.com.cn Another strategy is the acid-catalyzed intramolecular ring-opening of an oxetane ring tethered to a hydroxyl group, which leads to the formation of a tetrahydropyran. nih.gov These methods can be valuable for creating specific substitution patterns that may be difficult to access through conventional cyclization routes.
Diastereoselective Control in Tetrahydropyran Ring Formation
Achieving a high degree of diastereoselective control is critical in the synthesis of substituted tetrahydropyrans like this compound. The relative stereochemistry of the substituents on the THP ring significantly influences the molecule's properties.
Several of the aforementioned synthetic methods offer excellent diastereocontrol.
Oxa-Michael Additions: As discussed, the choice between acid and base catalysis can direct the formation of either diequatorial or axial-equatorial products, respectively. magtech.com.cn
Palladium-Catalyzed Hydroxycarbonylation: This method is notable for its high diastereoselectivity, yielding predominantly 2,6-cis-disubstituted products.
Prins Cyclizations: Silyl-Prins cyclizations have been shown to provide single diastereoisomers under optimized conditions with specific Lewis acids.
Acid-Catalyzed Epimerization: A novel diastereoselective synthesis of 2,6-syn-disubstituted tetrahydropyrans relies on the ability of furanyl-ether chiral centers to epimerize under acidic conditions to the thermodynamically favored product.
The development of these stereocontrolled reactions is essential for the efficient synthesis of specific isomers of the target compound.
| Method | Key Principle | Typical Diastereoselectivity | Reference |
|---|---|---|---|
| Pd(II)-Catalyzed Hydroxycarbonylation | Domino cyclization-carbonylation | High cis-selectivity (2,6-disubstitution) | |
| Acid-Catalyzed Oxa-Michael | Thermodynamic control | Favors diequatorial products | magtech.com.cn |
| Silyl-Prins Cyclization | Lewis acid-mediated cyclization | High; can yield single diastereoisomers | |
| Acid-Catalyzed Epimerization | Equilibration to stable isomer | High syn-selectivity (2,6-disubstitution) |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact and improve safety and efficiency. The synthesis of this compound can be made more sustainable by incorporating these principles.
Atom Economy: Designing reactions that maximize the incorporation of reactant atoms into the final product is crucial. Catalytic reactions, such as the palladium-catalyzed processes or organocatalyzed Michael additions, are inherently more atom-economical than stoichiometric reactions.
Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. The development of recyclable catalysts, such as magnetic nanoparticle-based systems, further enhances the green credentials of a synthesis by simplifying catalyst recovery and reuse.
Use of Renewable Feedstocks: A significant advancement is the production of tetrahydropyran itself from renewable biomass. Furfural, derived from agricultural waste, can be converted to 3,4-dihydropyran (DHP) and then hydrogenated to THP, establishing a sustainable starting point for derivatization.
Reduction of Waste: One-pot and tandem reactions reduce waste by minimizing the need for intermediate purification steps, which consume solvents and energy. Using environmentally benign solvents or even solvent-free conditions, where possible, is another key aspect.
By prioritizing catalytic methods, exploring bio-derived starting materials, and optimizing reaction sequences to reduce steps and waste, the synthesis of this compound can be aligned with the goals of sustainable chemical manufacturing.
Chemical Transformations and Derivatization Studies of 2 Tetrahydro 2h Pyran 3 Yl Propanoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group in 2-(tetrahydro-2H-pyran-3-yl)propanoic acid is a primary site for chemical modification, enabling the synthesis of a variety of derivatives through well-established organic reactions.
Esterification and Amidation for Building Block Functionalization
Esterification and amidation reactions are fundamental transformations that convert the carboxylic acid into esters and amides, respectively. These reactions are pivotal for creating functionalized building blocks for further synthetic endeavors.
The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for synthesizing esters. masterorganicchemistry.comchemguide.co.uk The reaction is typically carried out by heating the mixture, and the choice of alcohol determines the nature of the resulting ester. chemguide.co.uk For instance, the reaction of this compound with ethanol (B145695) in the presence of sulfuric acid would yield ethyl 2-(tetrahydro-2H-pyran-3-yl)propanoate. The yield of such reactions can be influenced by factors like temperature and the molar ratio of reactants. ceon.rsresearchgate.net
Amidation involves the coupling of the carboxylic acid with an amine. Direct amidation can be challenging due to the acid-base reaction between the carboxylic acid and the amine. However, methods utilizing coupling agents or catalytic approaches have been developed. For example, amine-boranes can serve as dual-purpose reagents, activating the carboxylic acid and delivering the amine to form the amide. organic-chemistry.org Another approach involves the use of titanium tetrafluoride as a catalyst in refluxing toluene (B28343) to facilitate the direct amidation of carboxylic acids with various amines. researchgate.net These methods allow for the synthesis of a wide range of amides from this compound, including primary, secondary, and tertiary amides.
| Transformation | Reagents and Conditions | Product Type | Key Considerations |
|---|---|---|---|
| Esterification | Alcohol (e.g., ethanol, methanol), Acid Catalyst (e.g., H₂SO₄), Heat | Ester | Equilibrium reaction; removal of water can drive the reaction to completion. |
| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) or Catalyst (e.g., TiF₄, Amine-boranes) | Amide | Direct thermal amidation is often inefficient; catalysts or activating agents are typically required. |
Reduction to Alcohol and Further Derivatization
The reduction of the carboxylic acid moiety to a primary alcohol affords 2-(tetrahydro-2H-pyran-3-yl)ethanol, a valuable intermediate for further derivatization. This transformation is typically achieved using powerful reducing agents.
Lithium aluminum hydride (LiAlH₄) is a commonly employed reagent for the reduction of carboxylic acids to primary alcohols. chemistrysteps.combyjus.compearson.comdocbrown.info The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield the alcohol. docbrown.info It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. chemistrysteps.com The resulting primary alcohol, 2-(tetrahydro-2H-pyran-3-yl)ethanol, can be further functionalized, for instance, through oxidation to the corresponding aldehyde or conversion to alkyl halides. A synthesis of 2-(tetrahydro-2H-pyran-3-yl)ethanol has been reported using sodium borohydride in ethanol, suggesting an ester intermediate may have been involved in that specific procedure. chemicalbook.com
| Reducing Agent | Typical Solvent | Product | Notes |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) | 2-(Tetrahydro-2H-pyran-3-yl)ethanol | A strong reducing agent; requires anhydrous conditions. |
| Sodium Borohydride (NaBH₄) | - | No reaction (with the carboxylic acid) | Generally ineffective for reducing carboxylic acids directly. |
Decarboxylation and Related Transformations
Decarboxylation is a chemical reaction that removes the carboxyl group, releasing carbon dioxide. wikipedia.org The direct decarboxylation of simple aliphatic carboxylic acids like this compound typically requires harsh conditions. A common laboratory method involves heating the sodium salt of the carboxylic acid with soda lime. libretexts.org
However, decarboxylation is facilitated by the presence of an electron-withdrawing group at the β-position relative to the carboxyl group. masterorganicchemistry.com While the parent molecule does not possess such a feature, derivatives could be synthesized to promote this transformation. For instance, if a carbonyl group were introduced at the beta-position of the propanoic acid side chain, the resulting β-keto acid would undergo decarboxylation upon heating. masterorganicchemistry.comyoutube.com Other strategies for decarboxylation include radical-based methods like the Barton decarboxylation, which proceeds via a thiohydroxamate ester intermediate. organic-chemistry.org
Modifications and Functionalization of the Tetrahydropyran (B127337) Ring
The tetrahydropyran ring offers opportunities for structural modification, allowing for the introduction of new functional groups and stereocenters, which can significantly alter the molecule's properties.
Stereoselective Introduction of Additional Stereocenters on the Tetrahydropyran Ring
The stereoselective synthesis of substituted tetrahydropyrans is an active area of research, with various methodologies developed to control the stereochemistry of newly introduced substituents. acs.orgnih.govuva.eswhiterose.ac.ukacs.org These methods can be conceptually applied to derivatives of this compound to create more complex structures.
One approach involves domino reactions, such as an olefin cross-metathesis/intramolecular oxa-conjugate cyclization, which can generate substituted tetrahydropyrans in a stereoselective manner from acyclic precursors. acs.org Another strategy is the reductive etherification of δ-hydroxy ketones, which can lead to the stereoselective formation of cis-2,6-disubstituted tetrahydropyrans. nih.gov Furthermore, Brønsted acid-mediated cyclization of silylated alkenols provides a route to polysubstituted tetrahydropyrans with excellent diastereoselectivity. uva.es These synthetic strategies could be adapted to introduce additional stereocenters on the tetrahydropyran ring of a suitably functionalized precursor derived from this compound.
Oxidation and Reduction Chemistry of the Cyclic Ether
The cyclic ether linkage of the tetrahydropyran ring is generally stable but can undergo oxidation or reduction under specific conditions.
The oxidation of tetrahydropyran can lead to various products, including ring-opened compounds. nsf.gov For instance, catalytic oxidation in the presence of certain metal complexes can result in the cleavage of a C-C bond within the ring. acs.org The low-temperature oxidation of tetrahydropyran is a complex process involving radical intermediates and can lead to ring-opening to form linear aldehydes. nsf.gov
The reduction of cyclic ethers like tetrahydropyran is challenging due to the inherent stability of the ether linkage. libretexts.org Strong reducing agents like lithium aluminum hydride can, in some cases, effect the cleavage of cyclic ethers, particularly strained rings like epoxides. youtube.comyoutube.com However, for a stable six-membered ring like tetrahydropyran, such reactions are less common and would likely require harsh conditions or specific activation of the ring.
| Compound Name |
|---|
| This compound |
| Ethyl 2-(tetrahydro-2H-pyran-3-yl)propanoate |
| 2-(Tetrahydro-2H-pyran-3-yl)ethanol |
| Lithium aluminum hydride |
| Sodium borohydride |
| Soda lime |
Ring-Opening and Rearrangement Reactions
The tetrahydropyran ring, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions, particularly with the application of acid catalysis. These transformations can lead to a diverse array of acyclic and alternative heterocyclic structures, thereby expanding the synthetic utility of this compound and its derivatives.
Under strongly acidic conditions, the ether linkage of the tetrahydropyran ring is susceptible to cleavage. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The reaction is initiated by the protonation of the ring oxygen, which activates the C-O bonds towards nucleophilic attack. The regioselectivity of the cleavage can be influenced by the substitution pattern on the ring and the nature of the nucleophile present in the reaction medium. For derivatives of this compound, this can lead to the formation of highly functionalized linear alkanes.
Skeletal rearrangements of substituted dihydropyrans, closely related structures, have been shown to yield diverse scaffolds such as isochromans and dioxabicyclooctanes through acid-catalyzed processes. nih.gov These transformations often proceed through cationic intermediates, where the initial ring-opening is followed by intramolecular cyclizations or rearrangements. While specific studies on this compound are limited, the general principles of these reactions provide a framework for predicting its behavior under similar conditions. For instance, acid-catalyzed intramolecular acylative ring-switching reactions have been observed in analogous 3-(tetrahydro-2'-furyl)propanoic acid derivatives, suggesting that similar transformations could be possible for their tetrahydropyran counterparts. rsc.org
Table 1: Potential Products from Ring-Opening and Rearrangement Reactions
| Starting Material Derivative | Reaction Conditions | Potential Product(s) |
| Methyl 2-(tetrahydro-2H-pyran-3-yl)propanoate | HBr, heat | 6-bromo-5-(1-methoxycarbonylethyl)hexan-1-ol |
| This compound | Strong Lewis acid (e.g., BBr3) | Various rearranged lactones and acyclic acids |
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools in modern organic synthesis for generating molecular diversity. nih.gov The carboxylic acid functionality of this compound makes it a suitable component for several important MCRs, such as the Ugi and Passerini reactions.
The Ugi four-component reaction (U-4CR) involves the condensation of a carboxylic acid, an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide to form a dipeptide-like α-acylamino amide. By incorporating this compound as the carboxylic acid component, complex molecules bearing the tetrahydropyran moiety can be rapidly assembled.
The Passerini three-component reaction (P-3CR) is another isocyanide-based MCR that combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. The use of this compound in this reaction would lead to the formation of products with the tetrahydropyran scaffold attached to an α-acyloxy carboxamide backbone.
The versatility of MCRs allows for the creation of large libraries of compounds for screening purposes, and the incorporation of the this compound motif can introduce unique structural and stereochemical features into these libraries. The diastereoselectivity of these reactions, when using a chiral carboxylic acid like this compound, is an important area of investigation, as it can be influenced by the other components and the reaction conditions.
Table 2: Potential Multi-Component Reaction Products
| MCR Type | Reactants | Potential Product Scaffold |
| Ugi (U-4CR) | This compound, Aniline, Benzaldehyde, tert-Butyl isocyanide | N-(tert-Butyl)-2-(phenyl(2-(tetrahydro-2H-pyran-3-yl)propanamido))acetamide |
| Passerini (P-3CR) | This compound, Acetone, Cyclohexyl isocyanide | 1-(Cyclohexylamino)-1-oxopropan-2-yl 2-(tetrahydro-2H-pyran-3-yl)propanoate |
Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Tetrahydro 2h Pyran 3 Yl Propanoic Acid and Its Derivatives
Elucidation of Stereochemistry and Configuration
Determining the precise three-dimensional arrangement of atoms in 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid is critical. This requires a suite of sophisticated spectroscopic and chromatographic techniques to resolve its diastereomeric and enantiomeric forms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. purechemistry.org While one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, two-dimensional (2D) techniques are indispensable for unambiguously assigning the constitution and relative stereochemistry of the diastereomers of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons. For the target molecule, COSY would establish the connectivity within the tetrahydropyran (B127337) ring and along the propanoic acid side chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹H-¹³C), providing a definitive assignment of the carbon skeleton based on proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for connecting structural fragments, such as linking the propanoic acid side chain to the C3 position of the tetrahydropyran ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the relative stereochemistry. It detects through-space interactions between protons that are in close proximity, irrespective of their bonding connectivity. For this compound, a NOESY experiment can distinguish between the cis and trans diastereomers by observing the spatial relationship between the proton at C3 and the protons of the propanoic side chain relative to the axial and equatorial protons on the pyran ring. For instance, a strong NOE between the C3 proton and an axial proton at C5 would suggest a specific diastereomeric configuration.
| Experiment | Correlating Nuclei | Purpose in Structural Elucidation | Example Correlation |
|---|---|---|---|
| COSY | ¹H ↔ ¹H | Identifies spin-spin coupling networks. | H2 ↔ H3; Hα (side chain) ↔ Hβ (side chain) |
| HSQC | ¹H ↔ ¹³C (1-bond) | Assigns carbons based on attached proton shifts. | H2 ↔ C2; Hα ↔ Cα |
| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Connects molecular fragments. | Hα ↔ C3; H2 ↔ C4 |
| NOESY | ¹H ↔ ¹H (through space) | Determines relative stereochemistry (e.g., cis/trans). | H3 ↔ H5 (axial) |
VCD and ECD are chiroptical techniques essential for determining the absolute configuration of chiral molecules in solution. nih.gov
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during molecular vibrations. wikipedia.org This provides a unique spectroscopic fingerprint that is highly sensitive to the molecule's absolute configuration. wikipedia.org The experimental VCD spectrum of an enantiomerically pure sample of this compound is compared with theoretical spectra generated by ab initio or Density Functional Theory (DFT) calculations for both the (R,R/S) and (S,S/R) enantiomers. A match between the experimental and a calculated spectrum allows for an unambiguous assignment of the absolute configuration. nih.govwikipedia.org
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of circularly polarized UV-visible light by chiral molecules. researchgate.net The carboxylic acid group in the target molecule is a relatively weak chromophore. However, its electronic transitions can still produce a characteristic ECD spectrum. Similar to VCD, the experimental ECD spectrum can be compared with spectra predicted by Time-Dependent DFT (TD-DFT) calculations to assign the absolute configuration. lew.ro For molecules with weak chromophores, derivatization to introduce a moiety with strong electronic transitions can be employed to utilize methods like the exciton (B1674681) chirality method for a more straightforward analysis. nih.gov
| Technique | Principle | Application to Target Molecule | Requirement |
|---|---|---|---|
| VCD | Differential absorption of circularly polarized IR light by vibrational transitions. wikipedia.org | Determination of absolute configuration in solution. | Enantiomerically pure sample; Quantum mechanical calculations. wikipedia.org |
| ECD | Differential absorption of circularly polarized UV-Vis light by electronic transitions. researchgate.net | Determination of absolute configuration; may require derivatization. | Enantiomerically pure sample; Quantum mechanical calculations. lew.ro |
Chiral chromatography is the definitive method for separating the enantiomers of a chiral compound and quantifying its enantiomeric purity or enantiomeric excess (ee). nih.govgcms.cz
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for the enantioseparation of non-volatile compounds like carboxylic acids. nih.gov The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For this compound, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or proteins (e.g., teicoplanin) are often effective. nih.gov The method can be validated for precision and accuracy to precisely determine the percentage of each enantiomer in a mixture. nih.gov
Chiral Gas Chromatography (GC): For more volatile derivatives of the target compound (e.g., methyl esters), chiral GC provides excellent resolution. gcms.cz These separations typically use capillary columns coated with a CSP, often a cyclodextrin (B1172386) derivative. gcms.czmit.edu The integration of the peak areas for the two separated enantiomers allows for the direct calculation of the enantiomeric excess.
| Enantiomer | Retention Time (min) | Peak Area | Percentage (%) | Calculated ee (%) |
|---|---|---|---|---|
| (2R,3R/S) - Enantiomer 1 | 12.5 | 1,900,000 | 95.0 | 90.0 |
| (2S,3S/R) - Enantiomer 2 | 14.2 | 100,000 | 5.0 |
Mass Spectrometry for Structural Confirmation and Mechanistic Studies
Mass spectrometry (MS) is a powerful analytical technique that provides information about a molecule's mass, elemental composition, and structural features through fragmentation analysis. nih.gov
High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI) or another soft ionization technique, can determine the molecular formula of this compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. acs.org
Tandem mass spectrometry (MS/MS) is used to probe the structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov For the target molecule, characteristic fragmentation pathways would likely include:
Loss of water (H₂O) from the carboxylic acid group.
Decarboxylation (loss of CO₂).
Cleavage of the C-C bond between the pyran ring and the propanoic acid side chain.
Ring-opening or cleavage of the tetrahydropyran ring itself.
Studying these fragmentation patterns helps to confirm the connectivity of the molecule. Furthermore, mechanistic investigations of chemical or biochemical reactions can be performed using isotopic labeling, where atoms in the molecule are replaced with heavier isotopes (e.g., ²H, ¹³C, ¹⁸O). Tracking these labels through the fragmentation pathways provides insight into reaction mechanisms. fu-berlin.de
| Ion | Formula | Expected m/z (Monoisotopic) | Description |
|---|---|---|---|
| [M+H]⁺ | C₈H₁₅O₃⁺ | 159.1016 | Protonated Molecule |
| [M-H₂O+H]⁺ | C₈H₁₃O₂⁺ | 141.0910 | Loss of Water |
| [M-CO₂H]⁺ | C₇H₁₃O⁺ | 113.0961 | Loss of Carboxyl Radical |
| [C₅H₉O]⁺ | C₅H₉O⁺ | 85.0648 | Tetrahydropyran Ring Fragment |
In-situ Reaction Monitoring Techniques
Understanding the mechanism, kinetics, and potential intermediates of a chemical reaction is crucial for process optimization and control. In-situ reaction monitoring techniques allow chemists to observe a reaction as it happens, in real-time, without altering the reaction conditions by taking samples. mt.comspectroscopyonline.com
Several spectroscopic methods can be adapted for in-situ monitoring of the synthesis or derivatization of this compound:
FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for monitoring changes in functional groups. spectroscopyonline.com For example, using a probe inserted directly into the reaction vessel, one could track the disappearance of a reactant's signature peak and the simultaneous appearance of the product's carboxylic acid C=O and O-H stretching bands.
NMR Spectroscopy: Placing a reaction tube directly inside an NMR spectrometer allows for the continuous acquisition of spectra. fu-berlin.de This can provide detailed information on the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates, offering deep mechanistic insights. fu-berlin.de
These methods provide a continuous stream of data, enabling the generation of reaction profiles (concentration vs. time), which are invaluable for kinetic analysis and the development of robust and efficient synthetic processes. mt.comnih.gov
| Technique | Information Provided | Advantages | Limitations |
|---|---|---|---|
| In-situ FTIR | Functional group changes; reaction progress. | Fast, widely applicable to liquid phase reactions. | Complex spectra; solvent interference can be an issue. |
| In-situ Raman | Functional group changes; good for symmetric bonds. | Water is a weak scatterer; can be used in aqueous media. | Fluorescence from sample can interfere; weaker signal than IR. |
| In-situ NMR | Detailed structural information on all species; quantification. fu-berlin.de | Highly specific and quantitative; identifies intermediates. | Lower sensitivity; requires specialized equipment. |
Computational Chemistry and Theoretical Investigations of 2 Tetrahydro 2h Pyran 3 Yl Propanoic Acid
Conformational Analysis and Energy Landscape Mapping
The tetrahydropyran (B127337) ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. nih.gov For a 3-substituted THP ring as in 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid, two principal chair conformations are possible, differing in the axial or equatorial orientation of the propanoic acid substituent.
Computational studies on monosubstituted tetrahydropyrans have shown that the preference for an equatorial or axial position is influenced by steric and electronic factors. acs.org For a bulky substituent like the propanoic acid group, the equatorial position is generally favored to avoid 1,3-diaxial interactions with the axial hydrogens on the ring. High-level computations, such as CCSD(T) at the complete basis set limit, have been used to accurately determine the energy differences between equatorial and axial conformers of substituted tetrahydropyrans. nih.govacs.org
The energy difference (ΔE) between the equatorial and axial conformers can be quantified using computational methods. A hypothetical energy landscape for the ring inversion of 3-(propanoic acid)-tetrahydropyran is presented below, illustrating the higher energy of the axial conformer and the transition state (a half-chair or twist-boat conformation) that separates the two chair forms.
| Conformer/Transition State | Relative Energy (kcal/mol) | Dihedral Angles (Illustrative) |
| Equatorial Chair | 0.0 | C5-O1-C2-C3 ≈ -60°, O1-C2-C3-C4 ≈ 55° |
| Axial Chair | > 2.0 | C5-O1-C2-C3 ≈ 60°, O1-C2-C3-C4 ≈ -55° |
| Half-Chair (Transition State) | ~10.0 | Varies significantly |
Note: The data in this table is illustrative and based on general principles of conformational analysis of substituted tetrahydropyrans. Specific values for this compound would require dedicated computational studies.
Density Functional Theory (DFT) calculations can be employed to determine the rotational barriers and identify the most stable rotamers. researchgate.netnih.govmdpi.comresearchgate.netrsc.org The potential energy surface for rotation around this bond would likely reveal several local minima corresponding to staggered conformations that minimize steric hindrance.
| Dihedral Angle (THP-C-C-COOH) | Relative Energy (kcal/mol) | Key Interactions |
| ~60° (gauche) | 0.0 | Stable, minimized steric interactions |
| ~180° (anti) | ~0.5 | Slightly higher energy due to potential steric clash |
| ~0°/120° (eclipsed) | > 3.0 | Unstable, high torsional strain |
Note: This table presents hypothetical data to illustrate the concept of rotational isomerism for the propanoic acid side chain. The actual energy values and dihedral angles would depend on the specific computational method and level of theory used.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of this compound. mdpi.com These methods can be used to model reaction pathways, characterize transition states, and understand the factors that control chemical transformations.
DFT studies can provide detailed mechanistic insights into the synthesis of the tetrahydropyran ring. For instance, the Prins cyclization is a common method for constructing THP rings, and DFT calculations have been used to explain the stereochemical outcomes of this reaction. nih.govbeilstein-journals.org These studies often reveal that the reaction proceeds through a chair-like transition state, leading to the thermodynamically favored product with equatorial substituents. mdpi.com
Computational investigations can map out the entire reaction coordinate, identifying intermediates and transition states, and calculating their relative energies. This information is crucial for optimizing reaction conditions and predicting the feasibility of different synthetic routes. nih.govnih.govchemrxiv.orgarxiv.org
The identification and characterization of transition states are fundamental to understanding reaction mechanisms and kinetics. A key synthetic step in the formation of the tetrahydropyran ring of a related compound, for example, might involve an intramolecular cyclization. Computational methods can locate the transition state structure for this cyclization and calculate its activation energy. whiterose.ac.uk
The geometry of the transition state provides valuable information about the bond-forming and bond-breaking processes. For example, in a Prins-type cyclization, the transition state would likely show a partial bond between the oxygen of a hydroxyl group and a carbocationic center, with a geometry that foreshadows the chair conformation of the final product. nih.gov
| Reaction Step | Activation Energy (ΔG‡, kcal/mol) | Key Geometric Parameters of TS |
| Intramolecular Cyclization | 15 - 25 | Forming C-O bond length: ~2.0 Å |
| Proton Transfer | 5 - 10 | O-H-O angle: ~170° |
Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from DFT calculations of transition states in the synthesis of tetrahydropyran derivatives.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules in solution. nih.govbris.ac.ukresearchgate.net For this compound, MD simulations can provide insights into how the solvent influences its conformational preferences and how it interacts with other molecules. frontiersin.org
The explicit inclusion of solvent molecules in MD simulations allows for a realistic representation of the solution environment. nih.govnih.govresearchgate.netrsc.org The simulations can reveal the structure of the solvation shell around the molecule and the nature of solute-solvent interactions, such as hydrogen bonding between the carboxylic acid group and water molecules.
MD simulations can also be used to study the aggregation and self-assembly of molecules. For this compound, simulations could predict whether it forms dimers in nonpolar solvents through hydrogen bonding of the carboxylic acid groups. This information is crucial for understanding its behavior in different chemical and biological contexts.
| Solvent | Predominant Conformation | Key Intermolecular Interactions |
| Water | Equatorial propanoic acid | Strong H-bonding with carboxylic acid |
| Chloroform | Equatorial propanoic acid | Potential for dimer formation via H-bonding |
| Dimethyl Sulfoxide | Equatorial propanoic acid | Strong H-bonding with carboxylic acid |
Note: This table provides a qualitative prediction of the behavior of this compound in different solvents based on general principles of solute-solvent interactions.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry offers powerful tools for the prediction of spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These theoretical investigations provide valuable insights into the molecular structure and dynamics of compounds like this compound, often aiding in the interpretation of experimental data or predicting the spectra of yet-to-be-synthesized molecules.
The prediction of these properties typically involves quantum mechanical calculations, with Density Functional Theory (DFT) being a widely used method due to its balance of accuracy and computational cost. The process generally begins with a conformational analysis to identify the low-energy structures of the molecule. For each stable conformer, the relevant spectroscopic properties are then calculated.
Predicted ¹H and ¹³C NMR Chemical Shifts
The theoretical calculation of NMR chemical shifts is a crucial step in the structural elucidation of organic molecules. escholarship.org Computational methods can predict the ¹H and ¹³C chemical shifts, which are highly sensitive to the electronic environment of each nucleus. nih.gov These predictions can help in assigning signals in experimental NMR spectra, especially for complex molecules with overlapping peaks. nih.gov
The process involves calculating the isotropic magnetic shielding constants for each nucleus in the molecule. These shielding constants are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has significantly improved with the development of advanced computational methods and can be further enhanced by considering solvent effects and averaging over the different conformations of the molecule. escholarship.org
While no specific computational studies detailing the predicted NMR chemical shifts for this compound are publicly available, a hypothetical table of predicted values is presented below to illustrate the expected output of such a study. The chemical shifts would be calculated for each unique proton and carbon atom in the molecule.
Hypothetical Predicted ¹H NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| H (on COOH) | 12.0 - 12.5 |
| H (on Cα of propanoic acid) | 2.4 - 2.8 |
| H (on Cβ of propanoic acid) | 1.5 - 1.9 |
| H (on C2 of pyran ring) | 3.3 - 4.0 |
| H (on C3 of pyran ring) | 1.8 - 2.2 |
| H (on C4 of pyran ring) | 1.3 - 1.7 |
| H (on C5 of pyran ring) | 1.4 - 1.8 |
| H (on C6 of pyran ring) | 3.4 - 3.9 |
Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| C (in COOH) | 175 - 180 |
| Cα (of propanoic acid) | 40 - 45 |
| Cβ (of propanoic acid) | 30 - 35 |
| C2 (of pyran ring) | 65 - 70 |
| C3 (of pyran ring) | 35 - 40 |
| C4 (of pyran ring) | 25 - 30 |
| C5 (of pyran ring) | 20 - 25 |
| C6 (of pyran ring) | 60 - 65 |
Predicted Vibrational Frequencies
Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. These calculations are typically performed at the same level of theory as the geometry optimization. The output provides the frequencies of the fundamental vibrational modes, along with their corresponding intensities.
These predicted frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor to improve their agreement with experimental data.
A detailed computational study would provide a list of all calculated vibrational frequencies and their corresponding atomic motions. For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-H stretching and bending modes of the aliphatic and pyran rings, and C-O stretching modes of the ether and carboxylic acid functionalities.
Due to the absence of specific computational research on this compound in the public domain, a table of hypothetical predicted vibrational frequencies for some of the key functional groups is provided below for illustrative purposes.
Hypothetical Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected Intensity |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Broad |
| C-H stretch (Aliphatic) | 2990 - 2850 | Medium to Strong |
| C=O stretch (Carbonyl) | 1720 - 1700 | Strong |
| C-O stretch (Ether) | 1150 - 1085 | Strong |
| O-H bend (Carboxylic Acid) | 1440 - 1395 | Medium |
Applications of 2 Tetrahydro 2h Pyran 3 Yl Propanoic Acid As a Building Block in Complex Molecular Synthesis
Precursor in Asymmetric Synthesis of Natural Products and Bioactive Scaffolds
The utility of 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid and related structures as precursors lies in their embodiment of the tetrahydropyran (B127337) core, a privileged scaffold in many natural products. researchgate.netorientjchem.org The synthesis of these complex molecules often relies on the use of chiral intermediates to control the stereochemical outcome. nih.govmdpi.com The tetrahydropyran ring itself is present in numerous bioactive molecules, and its derivatives have shown potential as antimicrobial and anticancer agents. mdpi.comnih.govnih.govnih.gov
The construction of the pyran ring system, a key step in forming building blocks like this compound, can be achieved through various powerful synthetic methods. One-pot tandem protocols, such as the Knoevenagel condensation followed by a 6π-electrocyclization, represent an efficient strategy for assembling the 2H-pyran core, which can be subsequently reduced to the tetrahydro-2H-pyran scaffold. evitachem.com This process involves the base-catalyzed condensation of an aldehyde with an active methylene (B1212753) compound, followed by a Michael addition and a spontaneous, thermally allowed electrocyclization to yield the pyran ring. evitachem.com The versatility of this approach allows for the introduction of various substituents, making it a valuable tool in the synthesis of diverse building blocks.
Another key strategy involves the iterative annulation of pyran rings, which can be used to construct complex poly-pyran structures found in some natural products. This method allows for the convergent union of different aldehyde components with a four-carbon unit, providing pyrans with highly differentiated functional groups suitable for further elaboration. nih.gov The synthesis of pyran and pyranone-containing natural products, such as (+)-dermolactone, (–)-mellein, and (–)-ochratoxin α, has been successfully achieved using chiral diene intermediates derived from simple chiral precursors like propylene (B89431) oxide. nih.govmdpi.com These syntheses underscore the importance of having access to enantiomerically pure building blocks that contain the core tetrahydropyran structure.
| Synthetic Strategy | Key Reaction Type | Description | Reference |
|---|---|---|---|
| Knoevenagel/Electrocyclization | Tandem Condensation/Cyclization | A one-pot protocol involving base-catalyzed condensation, Michael addition, and a 6π-electrocyclization to form the 2H-pyran scaffold. | evitachem.com |
| Iterative Annulation | Convergent Synthesis | Assembles bis-pyran systems from a silyl-stannane reagent and two different aldehyde components via catalytic asymmetric allylation and subsequent cyclization. | nih.gov |
| Diels-Alder Reaction | Cycloaddition | Reaction of chiral dienes with various dienophiles to construct the pyran ring embedded within a more complex molecular framework. | nih.govmdpi.com |
Development of Chiral Ligands and Catalysts
The field of asymmetric catalysis is central to modern organic synthesis, enabling the production of single-enantiomer compounds, which is particularly crucial in the pharmaceutical industry. mdpi.com The effectiveness of an asymmetric catalyst system often hinges on the design of the chiral ligand that coordinates to a metal center. researchgate.net Chiral building blocks are essential for the synthesis of these ligands.
This compound, with its defined stereocenters and functional carboxylic acid group, is a suitable candidate for development into a chiral ligand. The carboxylic acid can be readily modified, for example, by forming amides or esters with phosphorus- or nitrogen-containing moieties that can coordinate to transition metals like rhodium, palladium, or ruthenium. The rigid, chiral backbone provided by the tetrahydropyran-propanoic acid structure can create a well-defined chiral pocket around the metal center, influencing the stereochemical outcome of a catalyzed reaction.
While specific ligands derived directly from this compound are not prominently detailed in the literature, the principle is well-established. Chiral phosphine (B1218219) ligands bearing a carboxyl group have been successfully developed and applied in palladium-catalyzed asymmetric allylic alkylations. researchgate.net Similarly, the development of ligands with phosphocyclic motifs and atropisomeric backbones has led to significant advances in asymmetric hydrogenation. researchgate.net The incorporation of a chiral scaffold like this compound into such ligand designs is a logical strategy for creating novel and effective catalysts for a range of asymmetric transformations.
| Ligand Class | Hypothetical Modification | Potential Application |
|---|---|---|
| Phosphine-Amide | Amidation of the carboxylic acid with a chiral aminophosphine. | Asymmetric hydrogenation, allylic alkylation. |
| Bidentate N,O-Ligand | Conversion of the carboxylic acid to a chiral oxazoline (B21484) group. | Friedel-Crafts reactions, Michael additions. |
| Phosphite Ligand | Esterification with a chiral diol followed by reaction with PCl₃. | Hydroformylation, hydrosilylation. |
Intermediate in the Synthesis of Advanced Materials and Functional Molecules
Beyond pharmaceuticals, chiral building blocks are increasingly used in the development of advanced materials where molecular-level structure dictates macroscopic properties. The incorporation of chiral units into polymers, liquid crystals, or functional dyes can induce unique chiroptical properties, such as circular dichroism or circularly polarized luminescence, which are desirable for applications in optical data storage, displays, and sensors.
The this compound molecule can serve as a chiral monomer or a chiral dopant in the synthesis of such materials. The propanoic acid group provides a straightforward point of attachment for polymerization or for linking to other molecular systems. For example, it can be converted into an acrylate (B77674) or methacrylate (B99206) for radical polymerization, or into an alcohol or amine for condensation polymerization. The rigid tetrahydropyran ring contributes to the conformational stability of the resulting material. The self-assembly of achiral building blocks into complex chiral architectures has been demonstrated, highlighting the power of encoded stereoelectronic information to guide the formation of highly structured species. desy.de Using an inherently chiral building block like this compound provides a more direct route to achieving such stereochemical control in functional materials.
Probes for Mechanistic Biological Studies (excluding in vivo human data)
Understanding the complex signaling pathways and molecular interactions within a cell is a fundamental goal of chemical biology. Molecular probes—small molecules designed to interact with a specific biological target or report on a particular cellular event—are indispensable tools in this endeavor. nih.gov Chiral molecules are often required for these probes to ensure specific interaction with their biological targets, which are themselves chiral.
Derivatives of this compound are well-suited for development into molecular probes. The propanoic acid handle can be used to attach reporter groups, such as fluorophores (e.g., nitrobenzoxadiazole) or affinity tags, while the tetrahydropyran scaffold can be tailored to provide selective binding to a target protein or enzyme. nih.gov
For instance, studies on other pyran derivatives have demonstrated their utility in probing cellular mechanisms. In one study, a library of pyran derivatives was screened for anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. researchgate.net The most promising compound was found to inhibit the expression of key inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2. researchgate.net Further mechanistic studies revealed that this compound exerted its anti-inflammatory action by modulating multiple signaling pathways, including the suppression of JNK, ERK MAPK, and Akt phosphorylation. researchgate.net This work exemplifies how a pyran-based scaffold can serve as a probe to dissect complex inflammatory signaling cascades. By modifying the this compound core, researchers can design similar probes to investigate a wide range of biological processes.
| Pathway Component | Effect of Pyran Derivative | Biological Role | Reference |
|---|---|---|---|
| iNOS Expression | Inhibited | Production of nitric oxide (inflammatory mediator). | researchgate.net |
| COX-2 Expression | Inhibited | Production of prostaglandins (B1171923) (inflammatory mediators). | researchgate.net |
| JNK MAPK Phosphorylation | Suppressed | Stress-activated protein kinase pathway involved in inflammation. | researchgate.net |
| ERK MAPK Phosphorylation | Suppressed | Signaling pathway regulating cell proliferation and differentiation. | researchgate.net |
| Akt Phosphorylation | Inhibited | Key regulator of cell survival and metabolism. | researchgate.net |
Future Research Directions and Challenges
Development of Novel and More Efficient Synthetic Routes
The synthesis of structurally complex molecules like 2-(Tetrahydro-2h-pyran-3-yl)propanoic acid in an efficient and stereoselective manner remains a significant challenge. Future research will likely focus on developing innovative synthetic strategies that offer high yields, excellent stereocontrol, and are environmentally benign.
Promising avenues for exploration include:
Asymmetric Organocatalysis: The use of small chiral organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. rsc.org Organocatalytic approaches, such as domino Michael-hemiacetalization reactions, can facilitate the construction of highly functionalized tetrahydropyrans with excellent enantioselectivity. nih.gov Research in this area could lead to the development of novel catalytic systems specifically tailored for the synthesis of this compound and its derivatives.
Stereoselective Cyclization Strategies: Prins cyclizations and intramolecular oxa-Michael reactions are established methods for the formation of the tetrahydropyran (B127337) ring. whiterose.ac.ukresearchgate.net Future work could focus on developing catalytic and more stereoselective versions of these reactions. For instance, the use of chiral phosphoric acids as catalysts in intramolecular oxa-Michael cyclizations has shown great promise in achieving high enantioselectivity. whiterose.ac.uk
Green Chemistry Approaches: The principles of green chemistry are increasingly influencing synthetic route design. mdpi.com Future synthetic strategies for this compound should aim to utilize environmentally friendly solvents (such as water), reduce the number of synthetic steps, and employ catalysts that can be easily recovered and recycled. eurekaselect.comnih.gov Biocatalysis, using enzymes or whole-cell systems, offers a highly selective and green alternative for the synthesis of chiral carboxylic acids and could be a key area of investigation. researchgate.netnih.gov
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Asymmetric Organocatalysis | High enantioselectivity, mild reaction conditions, metal-free. | Development of novel catalysts and cascade reactions. |
| Stereoselective Cyclizations | Convergent synthesis, control over multiple stereocenters. | Discovery of new catalytic systems and reaction conditions. |
| Green Chemistry Approaches | Reduced environmental impact, improved sustainability. | Use of aqueous media, biocatalysis, and recyclable catalysts. |
Exploration of Undiscovered Reactivity Patterns and Derivatization Opportunities
The reactivity of this compound is largely dictated by its two main functional components: the tetrahydropyran ring and the propanoic acid side chain. While the individual reactivities of these moieties are well-understood, their interplay within the same molecule could lead to novel and unexpected chemical transformations.
Future research in this area should focus on:
C-H Functionalization of the Tetrahydropyran Ring: The direct functionalization of C-H bonds is a rapidly evolving field in organic synthesis that offers a more atom-economical approach to modifying molecular scaffolds. ethz.chacs.org Exploring the selective functionalization of the various C-H bonds within the tetrahydropyran ring of the target molecule could provide access to a wide range of novel derivatives with potentially interesting biological or material properties. nih.gov
Novel Derivatization of the Propanoic Acid Moiety: The carboxylic acid group is a versatile handle for a multitude of chemical transformations. Beyond standard esterification and amidation reactions, future research could explore novel derivatization strategies to introduce diverse functional groups. nih.govresearchgate.net This could involve, for example, the conversion of the carboxylic acid to isocyanates, acyl radicals, or other reactive intermediates that can participate in a variety of coupling and cycloaddition reactions.
Ring-Opening and Rearrangement Reactions: Investigating the stability of the tetrahydropyran ring under various reaction conditions could unveil novel ring-opening or rearrangement pathways, leading to the synthesis of entirely new classes of compounds. rsc.org
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic procedures from traditional batch processes to continuous flow and automated platforms offers numerous advantages, including improved reaction control, enhanced safety, and increased efficiency.
Future efforts in this domain should include:
Development of Continuous Flow Syntheses: Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities. rsc.org Developing a continuous flow process for the synthesis of this compound would be a significant step towards its large-scale and more sustainable production.
Automation of Synthetic and Derivatization Procedures: Automated synthesis platforms can rapidly generate libraries of compounds for screening purposes. nih.gov Integrating the synthesis and derivatization of this compound into automated platforms would accelerate the discovery of new derivatives with desired properties.
Advanced Spectroscopic Techniques for Real-Time Analysis
A deep understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for real-time monitoring of chemical reactions can provide invaluable insights.
Future research should leverage techniques such as:
In-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and products, allowing for a detailed kinetic analysis of the reactions involved in the synthesis and derivatization of this compound.
Mass Spectrometry (MS): Real-time MS techniques can be used to identify and track transient intermediates, providing crucial information about the reaction mechanism.
Synergistic Computational and Experimental Approaches
The combination of computational modeling and experimental work has become an indispensable tool in modern chemical research. This synergistic approach can accelerate the discovery and optimization of new reactions and molecules.
Future research should capitalize on this synergy to:
Predict Reaction Outcomes and Stereoselectivity: Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, predict the stereochemical outcome of reactions, and guide the design of more efficient catalysts and reaction conditions.
Elucidate Reaction Mechanisms: By comparing computational predictions with experimental observations, a more detailed and accurate understanding of the reaction mechanisms for the synthesis and transformation of this compound can be achieved.
Expansion of Applications in Diverse Chemical Disciplines
The unique structural features of this compound make it an attractive building block for the synthesis of more complex molecules with potential applications in various fields.
Future research should explore its use in:
Medicinal Chemistry: The tetrahydropyran motif is a common feature in many biologically active natural products and pharmaceutical compounds. whiterose.ac.uk this compound could serve as a valuable scaffold for the synthesis of novel therapeutic agents. mdpi.com
Materials Science: The carboxylic acid functionality allows for the incorporation of this molecule into polymers and other materials. The tetrahydropyran unit could impart unique properties such as biodegradability or altered solubility to these materials. rsc.orgmdpi.com
Complex Molecule Synthesis: This compound can serve as a versatile chiral building block for the total synthesis of complex natural products and other target molecules. sciencedaily.comcam.ac.uk
Q & A
What synthetic methodologies are recommended for producing 2-(Tetrahydro-2H-pyran-3-yl)propanoic acid with high stereochemical purity?
Methodological Answer:
Synthesis typically involves multi-step reactions, including cyclization of tetrahydro-2H-pyran precursors and subsequent propanoic acid functionalization. Key considerations:
- Reaction Optimization : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and improve yield .
- Catalysts : Acidic or enzymatic catalysts can enhance regioselectivity during cyclization.
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) resolves stereoisomers, confirmed via chiral HPLC .
How can researchers resolve contradictions in biological activity data between enantiomers of this compound?
Advanced Research Focus:
- Chiral Separation : Employ chiral stationary phases (CSPs) in HPLC to isolate enantiomers. Validate purity using circular dichroism (CD) spectroscopy .
- Biological Assays : Compare binding affinities of each enantiomer to target proteins (e.g., via surface plasmon resonance). For example, the (S)-enantiomer may exhibit higher inhibition of enzyme X due to steric complementarity .
- Statistical Analysis : Use multivariate regression to correlate stereochemical data with activity trends, addressing batch-to-batch variability .
What analytical techniques are critical for confirming the three-dimensional conformation of this compound?
Basic Research Practice:
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks in crystalline forms .
- Nuclear Overhauser Effect (NOE) NMR : Identifies spatial proximity of protons in the tetrahydro-2H-pyran ring and propanoic acid moiety .
- DFT Calculations : Predict stable conformers and compare with experimental IR/Raman spectra to validate computational models .
How do solvent and temperature variations impact the stability of this compound during long-term storage?
Advanced Stability Study Design:
- Accelerated Degradation Tests : Store samples in DMSO, water, or ethanol at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via LC-MS.
- Kinetic Analysis : Use Arrhenius plots to predict shelf-life; acidic conditions (pH < 5) accelerate lactone formation, reducing bioactivity .
- Stabilizers : Add antioxidants (e.g., BHT) or inert gas purging to mitigate oxidation of the pyran ring .
What strategies optimize the enantioselective synthesis of this compound for pharmacological studies?
Advanced Methodological Framework:
- Asymmetric Catalysis : Employ chiral oxazaborolidine catalysts to induce >90% enantiomeric excess (ee) during ketone reduction steps .
- Microfluidic Reactors : Enhance reaction control for temperature-sensitive intermediates, reducing racemization .
- In-line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of ee .
How can computational modeling predict the pharmacokinetic properties of this compound?
Advanced Computational Approach:
- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic pathways .
- ADMET Prediction : Use QSAR models to estimate bioavailability, logP, and plasma protein binding. Adjust substituents on the pyran ring to enhance solubility .
- Docking Studies : Map binding poses to targets (e.g., GPCRs) using AutoDock Vina; prioritize derivatives with low RMSD scores .
What are the challenges in scaling up the synthesis of this compound from milligram to gram quantities?
Process Chemistry Considerations:
- Purification Bottlenecks : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for large-scale purity .
- Safety Protocols : Address exothermic risks in cyclization steps via controlled addition of reagents under nitrogen .
- Yield Optimization : Use DoE (Design of Experiments) to balance temperature, solvent volume, and catalyst loading .
How does the stereochemistry of the tetrahydro-2H-pyran ring influence the compound’s interactions with biological membranes?
Advanced Biophysical Analysis:
- Langmuir Monolayer Studies : Measure pressure-area isotherms to assess membrane insertion efficiency. The (R)-enantiomer may exhibit higher permeability due to favorable lipid packing .
- Fluorescence Anisotropy : Tag the compound with BODIPY to track rotational mobility in lipid bilayers .
- MD Simulations : Compare free-energy profiles for transmembrane diffusion of enantiomers .
What spectroscopic methods differentiate between keto-enol tautomers of this compound in solution?
Basic Analytical Workflow:
- 1H NMR : Detect enol protons (δ 10–12 ppm) and keto carbonyl signals (δ 170–180 ppm) .
- UV-Vis Spectroscopy : Monitor tautomer-specific absorbance at 250 nm (keto) vs. 290 nm (enol) .
- Variable-Temperature Studies : Cool samples to –40°C to slow tautomerization and resolve split peaks .
How can researchers validate the absence of genotoxic impurities in this compound batches?
Advanced Quality Control Protocol:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
